![molecular formula C17H17ClFNO B2597514 8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane CAS No. 2189498-18-6](/img/structure/B2597514.png)
8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The synthesis of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of “8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane” is complex, with a central 8-azabicyclo[3.2.1]octane scaffold . This structure is a key component of many biologically active compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane” are complex and involve several steps . These include the enantioselective construction of an acyclic starting material and the stereocontrolled formation of the bicyclic scaffold .Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities . The compound can be used in the stereoselective synthesis of these alkaloids, which are significant due to their pharmacological properties, including analgesic, anticholinergic, and psychostimulant effects.
Enantioselective Construction
Research has been directed towards the preparation of the 8-azabicyclo[3.2.1]octane structure in an enantioselective manner . This compound can play a role in methodologies where stereochemical control is crucial, particularly in the formation of the bicyclic scaffold that is a feature of many bioactive molecules.
Drug Discovery
Nitrogen-containing heterocycles like 2-azabicyclo[3.2.1]octanes, which share a similar core structure with the compound , have significant potential in drug discovery . They serve as key synthetic intermediates in the total synthesis of various bioactive molecules, making them valuable in medicinal chemistry.
Biomass Valorization
The compound’s structure is relevant in the valorization of biomass-derived compounds. Its application in photochemical transformations and palladium-catalyzed reactions is part of ongoing research to develop new synthetic methodologies .
Neurological Research
The 8-azabicyclo[3.2.1]octane core is structurally related to compounds that exhibit high affinity for neuronal nicotinic acetylcholine receptors . This makes the compound a candidate for research into neurological conditions and the development of treatments targeting these receptors.
Synthetic Methodology Development
The compound is also involved in the development of new synthetic methodologies. Its challenging structure provides a testbed for new synthetic approaches, flow chemistry techniques, and the synthesis of bioactive molecules .
Mechanism of Action
Target of Action
The “8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane” compound features an 8-azabicyclo[3.2.1]octane scaffold , which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities , suggesting that this compound may interact with similar targets.
Biochemical Pathways
Without specific information on the compound, it’s challenging to identify the exact biochemical pathways it affects. Tropane alkaloids, which share a similar core structure, are known to affect various biochemical pathways .
properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO/c18-16-9-12(19)3-6-15(16)17(21)20-13-4-5-14(20)8-11(7-13)10-1-2-10/h3,6,9,13-14H,1-2,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZWMXHOVYLMSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)C4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.